

Technical Guide: Simvastatin Dimer Impurity D

Chemical Structure and Formula

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Compound of Interest

Compound Name:	Simvastatin dimer
CAS No.:	476305-24-5
Cat. No.:	B563584

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Executive Summary

Simvastatin Impurity D (Pharmacopoeial designation: EP Impurity D / USP Related Compound D) is a critical process-related impurity and degradation product found in Simvastatin active pharmaceutical ingredients (API) and finished dosage forms. Chemically identified as the **Simvastatin Dimer**, it is formed through the esterification of the open-ring hydroxy acid form of Simvastatin with the closed-ring lactone form.

Control of Impurity D is essential for regulatory compliance (ICH Q3A/Q3B) due to its potential impact on potency and stability. This guide provides a comprehensive technical analysis of its chemical structure, formation mechanism, and validated analytical protocols for detection and quantification.

Chemical Characterization

The following table summarizes the physicochemical identity of Simvastatin Impurity D.

Parameter	Specification
Common Name	Simvastatin Impurity D (EP), Simvastatin Related Compound D (USP), Simvastatin Dimer
CAS Number	476305-24-5
Molecular Formula	
Molecular Weight	837.13 g/mol
Appearance	White to off-white powder
Solubility	Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water
Chemical Name (IUPAC)	(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid ester with (2R,4R)-4-hydroxy-6-oxo-tetrahydro-2H-pyran-2-yl derivative

Structural Analysis

Impurity D is an ester dimer. It is composed of two simvastatin moieties:

- **Moiety A (Acid Form):** A Simvastatin molecule in its hydrolyzed -hydroxy acid form (Simvastatin Acid).
- **Moiety B (Lactone Form):** A Simvastatin molecule in its closed lactone form.

Linkage: The carboxylic acid group of Moiety A forms an ester bond with the secondary hydroxyl group (C-4 position of the tetrahydro-pyranone ring) of Moiety B. This condensation results in the loss of one water molecule, yielding the formula

(derived from

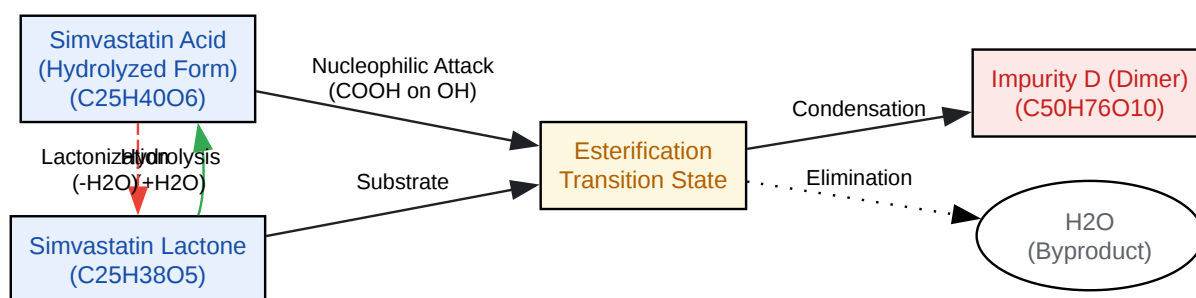
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Formation Mechanism

The formation of Impurity D is a reversible equilibrium reaction that typically occurs during the lactonization step of synthesis or during storage under humid/acidic conditions.

Mechanism Workflow

- Hydrolysis: Simvastatin lactone hydrolyzes to Simvastatin Acid (equilibrium).
- Dimerization: The free carboxyl group of the Acid attacks the hydroxyl group of a Lactone molecule.
- Equilibrium: The reaction is driven by acid catalysis and concentration.



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Figure 1: Chemical Pathway of **Simvastatin Dimer** Formation. The diagram illustrates the interaction between the hydrolyzed acid form and the lactone form leading to the ester dimer.[1][2][3]

Analytical Strategy: Detection and Quantification

Accurate quantification requires a validated stability-indicating HPLC method capable of resolving the high molecular weight dimer from the parent peak and other degradants (e.g., Impurity A, B, C).

Experimental Protocol: RP-HPLC Method

This protocol is aligned with EP/USP monographs for related substances, optimized for dimer detection.

Step 1: Sample Preparation

- Diluent: Acetonitrile : Buffer pH 4.0 (60:40 v/v).
- Standard Solution: Dissolve Simvastatin Reference Standard to 0.5 mg/mL.
- Impurity Stock: Dissolve Simvastatin Impurity D standard (CAS 476305-24-5) in Acetonitrile to 0.05 mg/mL.
- Test Solution: Dissolve sample (tablet powder or API) in diluent to 0.5 mg/mL. Filter through 0.45 µm PTFE filter.

Step 2: Chromatographic Conditions

Parameter	Condition
Column	C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS or Symmetry C18)
Mobile Phase A	Ammonium Formate (20 mM, pH 4.0) or Phosphate Buffer pH 4.5
Mobile Phase B	Acetonitrile (100%)
Gradient	Time (min) %B: 0-2 (50%), 2-15 (50% → 90%), 15-20 (90%), 20-25 (50%)
Flow Rate	1.5 mL/min
Column Temp	25°C - 30°C
Detection	UV @ 238 nm (Simvastatin max absorption)
Injection Vol	10 - 20 µL
Retention Time (RT)	Simvastatin: ~9-10 min; Impurity D:[4] ~18-22 min (RRT ~2.0 - 2.2)

Step 3: Mass Spectrometry Confirmation (LC-MS) For structural confirmation during method development:

- Ionization: ESI Positive Mode.
- Precursor Ion:

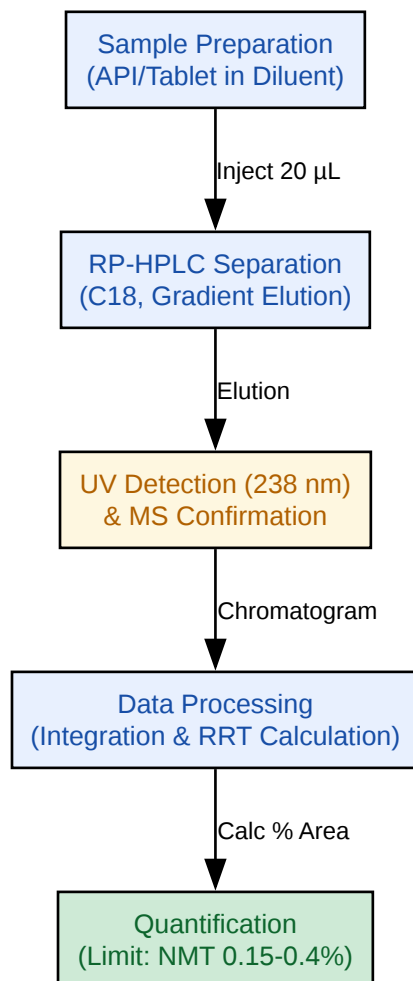
Da;

Da.
- Fragmentation: Look for daughter ions corresponding to the monomeric Simvastatin fragment (

or

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Analytical Workflow Diagram



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Figure 2: Analytical Workflow for Impurity D Quantification. Step-by-step process from sample preparation to final data reporting.

Control & Mitigation Strategies

To maintain Impurity D below the ICH threshold (typically < 0.15%), the following process controls are critical:

- **Moisture Control:** The formation of Simvastatin Acid (precursor) is hydrolysis-driven. Maintain relative humidity (RH) < 40% during processing and packaging.
- **pH Management:** Avoid acidic micro-environments in formulation excipients, as acid catalyzes the esterification. Use buffering agents if necessary.
- **Temperature:** Store API and finished product at 2-8°C where possible, or strictly < 25°C, as dimerization kinetics are temperature-dependent.
- **Solvent Selection:** During recrystallization, avoid alcohols that may promote transesterification or solubility of the dimer; use non-polar solvents (e.g., cyclohexane) to wash out lipophilic dimers.

References

- European Pharmacopoeia (Ph.[5] Eur.). Simvastatin Monograph 1563. European Directorate for the Quality of Medicines (EDQM). [Link](#)
- U.S. Pharmacopeia (USP). Simvastatin Tablets: Organic Impurities. USP-NF Online. [Link](#)
- V. Kumar et al. "Stability indicating RP-HPLC method for simultaneous estimation of Simvastatin and its impurities." Journal of Pharmaceutical Analysis, 2012. [Link](#)
- S. Ashour et al. "New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP-HPLC." [6] ResearchGate, 2020. [Link](#)
- ChemicalBook. "**Simvastatin Dimer** (CAS 476305-24-5) Properties and Structure." [Link](#)

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Sources

- [1. US20060041148A1 - Process for preparing simvastatin having controlled ranges of simvastatin dimer content - Google Patents \[patents.google.com\]](#)
- [2. EP1480965A1 - Method for purifying simvastatin - Google Patents \[patents.google.com\]](#)
- [3. EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents \[patents.google.com\]](#)
- [4. assets.fishersci.com \[assets.fishersci.com\]](#)
- [5. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
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